Arachidonic acid-d5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14-tetraenoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i1D3,2D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXBAPSDXZZRGB-QHIWQZJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Analytical Methodologies Employing Arachidonic Acid D5 As an Internal Standard
Quantification of Endogenous Arachidonic Acid and its Metabolites by Mass Spectrometry
Mass spectrometry (MS) coupled with chromatographic separation is the premier analytical platform for identifying and quantifying lipids. For arachidonic acid and its metabolites, which are present at low levels and are part of a complex mixture of structurally similar molecules, the use of an appropriate internal standard is critical. springernature.com Arachidonic acid-d5 is frequently the standard of choice, co-eluting with the native analyte but being distinguishable by its higher mass, allowing for precise quantification. caymanchem.comnih.gov
Stable Isotope Dilution Mass Spectrometry for Eicosanoid Profiling
Stable isotope dilution (SID) is a quantitative analysis method that offers high precision and accuracy. The principle involves adding a known quantity of a stable isotope-labeled version of the analyte—such as this compound—to a sample at the earliest stage of preparation. nih.govlipidmaps.org This "spiked" internal standard behaves almost identically to the endogenous (unlabeled) analyte throughout the entire analytical procedure, including extraction, purification, derivatization, and ionization. nih.gov
By measuring the ratio of the signal intensity of the endogenous analyte to that of the isotopic standard in the mass spectrometer, analysts can accurately calculate the initial concentration of the analyte. lipidmaps.org This method effectively compensates for any analyte loss during sample workup and corrects for variations in instrument response, which is a significant advantage for ensuring the reliability of eicosanoid profiling. nih.govlipidmaps.org Analyses are typically performed using stable isotope dilution with deuterium-labeled eicosanoid analogs as internal standards, which provides much greater specificity than using structural analogs. nih.gov
Application in Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for fatty acid analysis, including arachidonic acid. lipidmaps.org However, fatty acids are not sufficiently volatile for direct GC analysis and must first be converted into more volatile ester derivatives, such as pentafluorobenzyl (PFB) esters or methyl esters. lipidmaps.orgcaymanchem.com this compound is added to the sample before the extraction and derivatization steps. lipidmaps.org A corresponding deuterated methyl ester, this compound methyl ester, is also available for use as an internal standard when analyzing fatty acid methyl esters. caymanchem.com
The use of this compound is crucial in GC-MS protocols for several reasons:
It corrects for any loss of material during the multi-step process of extraction and derivatization. nih.gov
It accounts for variability in injection volume and ionization efficiency in the mass spectrometer.
By using negative ion chemical ionization (NCI), the technique can achieve high sensitivity for the PFB esters of fatty acids. lipidmaps.org
A typical GC-MS workflow involves adding the deuterated internal standard mix to the sample, followed by extraction with a solvent like iso-octane, derivatization, and finally, injection into the GC-MS system. nih.govlipidmaps.org A standard curve is generated using known concentrations of the unlabeled fatty acid standards mixed with the same amount of the deuterated internal standards, allowing for accurate quantification of the target analyte in the sample. lipidmaps.org
Table 1: Comparison of GC-MS and LC-MS/MS for Eicosanoid Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
|---|---|---|
| Sample Preparation | Requires derivatization to increase volatility; can be tedious. nih.gov | Minimal sample preparation needed; often direct injection after extraction. creative-proteomics.com |
| Analyte Suitability | Not suitable for thermally labile or unstable compounds like some EETs. nih.govcreative-proteomics.com | Suitable for a wide range of analytes, including labile and polar compounds. nih.govcreative-proteomics.com |
| Throughput | Generally lower due to longer run times and sample prep. | Higher throughput, with fast and effective separation using UPLC systems. mdpi.com |
| Sensitivity & Specificity | High sensitivity, especially with NCI mode. lipidmaps.org | Very high sensitivity and specificity, particularly with multiple reaction monitoring (MRM). mdpi.comnih.gov |
| Typical Internal Standard | This compound or its methyl ester. lipidmaps.orgcaymanchem.com | Arachidonic acid-d8, this compound, and a panel of other deuterated eicosanoids. nih.govmdpi.com |
Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Eicosanoid and Lipid Mediator Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant technique for the comprehensive analysis of eicosanoids and other lipid mediators. springernature.comcreative-proteomics.com This method is highly sensitive and specific, capable of measuring dozens of metabolites simultaneously in a single run. nih.govnih.gov Unlike GC-MS, LC-MS/MS generally does not require derivatization, which simplifies sample preparation and makes it suitable for analyzing thermally unstable compounds like epoxyeicosatrienoic acids (EETs). nih.govcreative-proteomics.com
In these protocols, a suite of deuterated internal standards, including this compound (or more commonly, the d8 version) along with deuterated standards for specific eicosanoid classes (e.g., PGF2α-d4, 15(S)-HETE-d8), is added to the biological sample (such as plasma or tissue homogenate) before extraction. nih.govmdpi.com The sample is then typically subjected to solid-phase extraction (SPE) to purify and concentrate the lipids. nih.govnih.gov The extract is then analyzed by LC-MS/MS, often using a reverse-phase C18 column and electrospray ionization (ESI) in negative ion mode. nih.govuzh.ch The use of Multiple Reaction Monitoring (MRM) allows for the highly selective detection of each analyte and its corresponding internal standard, ensuring robust and accurate quantification. mdpi.comuzh.ch
Methodological Considerations for Enhanced Quantitative Accuracy in Lipidomics
While SID-MS with standards like this compound greatly improves accuracy, several factors must be considered to ensure reliable results in lipidomics. nih.gov The release of arachidonic acid from cellular storage is a critical step in eicosanoid production, and preventing its artificial, ex-vivo generation during sample handling is paramount. nih.govcaymanchem.com
Key considerations include:
Standard Selection: For the highest accuracy, the ideal internal standard is a stable isotope-labeled version of the specific analyte being measured. While this compound is used for its parent analyte, more accurate quantification of downstream metabolites (e.g., prostaglandins (B1171923), HETEs) is achieved by using their own corresponding deuterated standards (e.g., PGE2-d4, 5-HETE-d8). nih.govmdpi.com
Sample Handling: Eicosanoid levels can be artificially altered by improper sample collection and storage. caymanchem.com Repeated freeze-thaw cycles can lead to significant formation of eicosanoids, and long-term storage at -20°C can also increase their levels. nih.govresearchgate.net To minimize these effects, samples should be kept on ice, processed quickly, and stored at -80°C or lower. caymanchem.comresearchgate.net The addition of antioxidants or enzyme inhibitors like indomethacin (B1671933) during collection can also prevent exogenous formation of eicosanoids. caymanchem.com
Matrix Effects: The complex nature of biological samples (the "matrix") can suppress or enhance the ionization of analytes, affecting quantification. nih.gov SID largely corrects for this, as the internal standard is affected similarly to the analyte. However, thorough sample cleanup, such as through SPE, is still crucial to minimize these effects. nih.gov
Inter-laboratory Variation: Even with standardized methods, significant variations in quantified lipid levels have been observed between different laboratories. nih.gov This highlights the need for harmonized protocols and reference materials to ensure that data is comparable across studies.
Development and Validation of Targeted Lipidomic Protocols
Developing a robust protocol for lipid analysis requires careful optimization and validation of every step, from sample collection to data analysis. Targeted lipidomics focuses on quantifying a specific, predefined set of lipids, such as the arachidonic acid cascade, with high accuracy and sensitivity. nih.gov
Optimization of Sample Preparation for Polyunsaturated Fatty Acid and Eicosanoid Extraction
The goal of sample preparation is to efficiently extract the lipids of interest while removing interfering substances like proteins and salts. caymanchem.com The addition of an internal standard like this compound at the very beginning of this process is essential to account for any analyte loss. lipidmaps.orgnih.gov
Common optimization steps include:
Extraction Method: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are widely used. For plasma and tissue, protein precipitation with a solvent like acetonitrile (B52724) or methanol (B129727) is often the first step, followed by SPE for cleanup and concentration. uzh.chresearchgate.net SPE with a C18 sorbent is a common choice for purifying eicosanoids. nih.govcaymanchem.com
Solvent Selection: The choice of extraction solvent can significantly impact recovery. Studies have shown that for eicosanoids in extracellular vesicles, a mixture of methanol with butylated hydroxytoluene (BHT) as an antioxidant and zinc sulfate (B86663) in water yielded significantly higher recovery for most eicosanoids compared to other solvents like acetonitrile or hexane/isopropanol mixtures. nih.gov
Minimizing Degradation: Polyunsaturated fatty acids (PUFAs) and eicosanoids are prone to oxidation. researchgate.net Optimization may involve adding antioxidants like BHT to extraction solvents, performing extractions on ice, and processing samples under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation, although the effectiveness of some measures like adding antioxidants can vary. nih.govresearchgate.net
Table 2: Impact of Pre-analytical Variables on Eicosanoid Measurement
| Variable | Observation | Recommendation | Source |
|---|---|---|---|
| Freeze-Thaw Cycles | Repeated cycles (more than one) can increase eicosanoid formation by up to 63%. | Aliquot samples after initial processing to avoid repeated freeze-thaw events. | nih.govresearchgate.net |
| Storage Temperature | Long-term storage at -20°C led to substantial increases in eicosanoids after 30 days. Storage at -80°C and -150°C was more stable but showed some decreases after 180 days. | For long-term storage, -80°C is recommended. Protein depletion before storage can prevent increases at -20°C. | researchgate.net |
| Anticoagulant | Analyte stability can differ based on the anticoagulant used (e.g., EDTA, citrate). | The choice should be standardized and validated for the specific analytes of interest. EDTA is commonly used. | researchgate.net |
| Exogenous Formation | Activation of platelets during sample collection can artificially generate prostaglandins and thromboxane (B8750289). | Add enzyme inhibitors (e.g., indomethacin) during collection and keep samples on ice. | caymanchem.com |
Assessment of Analytical Parameters: Reproducibility, Sensitivity, and Specificity
The use of this compound as an internal standard is a cornerstone for achieving reliable quantification of endogenous arachidonic acid and related analytes in complex biological matrices. Its chemical and physical properties closely mimic the target analyte, allowing for compensation of variability during sample preparation and analysis. The validation of analytical methods incorporating this compound involves a rigorous assessment of several key performance characteristics, including reproducibility, sensitivity, and specificity.
Reproducibility is a measure of the consistency of the analytical method over time and under different operating conditions. It is typically evaluated as precision, which is expressed as the relative standard deviation (RSD) of replicate measurements. Studies have demonstrated that the use of deuterated internal standards, such as Arachidonic acid-d8, significantly improves the reproducibility of measurements. For instance, in an LC/MS analysis of eicosanoids, the inter-day reproducibility of the instrument response showed a relative standard deviation (%RSD) ranging from 7% to 18% for the absolute peak responses of the standards. However, when the response ratios of the standards to their corresponding deuterated internal standards were calculated, the %RSD improved dramatically to a range of 0.28% to 2.09%. nih.gov This highlights the crucial role of isotopically labeled internal standards in correcting for instrumental variability. In a UPLC-MS/MS method for the simultaneous determination of arachidonic acid and other related compounds, the inter-day and intra-day precision were reported to be within 0.55–13.29% and 0.62%–13.90%, respectively, utilizing deuterated internal standards like AA-d8. researchgate.net
Sensitivity of an analytical method refers to its ability to detect and quantify low concentrations of the analyte. Key parameters for assessing sensitivity are the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. In a validated LC-MS/MS method for a diverse set of bioactive lipids, including arachidonic acid, the use of deuterated internal standards resulted in validated LLOQs ranging from 0.1 to 190 ng/mL and LODs from 0.04 to 12.3 ng/mL across the panel of analytes. uzh.ch Another study focusing on the quantification of omega-3 and omega-6 fatty acids, which used DHA-d5 and ARA-d8 as internal standards, reported LODs in the range of 0.8–10.7 nmol/L and LOQs in the range of 2.4–285.3 nmol/L for the targeted fatty acids. nih.gov
Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. In mass spectrometry-based methods, specificity is achieved by selecting unique precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard like this compound, which has a distinct mass-to-charge ratio (m/z) from the endogenous analyte, greatly enhances specificity. aptochem.com The co-elution of the deuterated standard with the native analyte provides a high degree of confidence in the identification and quantification, as it compensates for potential matrix effects that could suppress or enhance the ionization of the target analyte. texilajournal.com For each analyte, collecting two MRM transitions can further confirm its identity. uzh.ch
The following table summarizes the analytical parameters from a study that employed a deuterated internal standard for the quantification of arachidonic acid and other fatty acids.
| Analytical Parameter | Arachidonic Acid (using ARA-d8) | Other Fatty Acids (Range) | Reference |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated for AA alone | 0.1 - 190 ng/mL | uzh.ch |
| Limit of Detection (LOD) | Not explicitly stated for AA alone | 0.04 - 12.3 ng/mL | uzh.ch |
| Linearity (r) | >0.98 | >0.98 | uzh.ch |
| Inter-day Precision (%RSD) | Not explicitly stated for AA alone | 0.55 - 13.29% | researchgate.net |
| Intra-day Precision (%RSD) | Not explicitly stated for AA alone | 0.62 - 13.90% | researchgate.net |
| Recovery | 77.7% - 109.7% (for a panel including AA) | 77.7% - 109.7% | researchgate.net |
| Matrix Effect | 90.0% - 113.5% (for a panel including AA) | 90.0% - 113.5% | researchgate.net |
Influence of Pre-analytical Variables on Lipid Profiling
The reliability of lipid profiling is critically dependent on the careful control of pre-analytical variables. These variables encompass all the steps from sample collection to the point of analysis and can significantly impact the measured concentrations of lipids, including arachidonic acid. The use of an internal standard such as this compound can compensate for some variability introduced during sample processing, but it cannot rectify degradation or artificial generation of the analyte that occurs before its addition.
Sample Collection and Handling: The initial handling of biological samples is a critical step. For blood samples, the choice of anticoagulant can influence the results. It is recommended to process samples promptly to minimize ex vivo enzymatic activity that can alter the lipid profile. nih.gov The addition of antioxidants, such as butylated hydroxytoluene (BHT), can help to prevent the oxidation of polyunsaturated fatty acids like arachidonic acid. nih.gov
Storage Temperature and Stability: The temperature at which samples are stored and the duration of storage have a profound effect on the stability of lipids. Long-term storage of biological samples for fatty acid analysis should ideally be at -80°C to minimize degradation. nih.gov Polyunsaturated fatty acids, in particular, are susceptible to peroxidation during long-term storage. nih.gov For this compound, manufacturers specify a storage temperature of -20°C, at which it is stable for at least two years. caymanchem.com When in solution, for instance in ethanol, it is recommended to purge with an inert gas and store at -20°C to maintain stability for up to six months. sigmaaldrich.com
Freeze-Thaw Cycles: Repeatedly freezing and thawing biological samples can lead to the degradation of certain analytes. Each freeze-thaw cycle can cause a decrease in the concentration of some organic compounds. uit.no Studies have shown that repeated freeze-thaw cycles can have variable effects on different biomarkers, with some showing significant changes in concentration. researchgate.netnih.gov This can be attributed to the disruption of cellular integrity and the release of enzymes that can metabolize lipids. Therefore, it is crucial to minimize the number of freeze-thaw cycles a sample undergoes before analysis. Aliquoting samples into single-use vials upon initial processing is a highly recommended practice.
The following table outlines key pre-analytical variables and their potential impact on the analysis of arachidonic acid, along with recommended practices to ensure sample integrity.
| Pre-analytical Variable | Potential Impact on Arachidonic Acid Analysis | Recommended Practice | Reference |
| Sample Collection | Ex vivo enzymatic release or metabolism of arachidonic acid. | Prompt processing, use of appropriate anticoagulants, and addition of antioxidants (e.g., BHT). | nih.govnih.gov |
| Storage Temperature | Degradation through oxidation and enzymatic activity. Polyunsaturated fatty acids are particularly susceptible. | Long-term storage at -80°C. For this compound standard, store at -20°C. | nih.govcaymanchem.com |
| Freeze-Thaw Cycles | Can lead to a decrease in analyte concentration due to degradation. | Minimize the number of cycles. Aliquot samples into single-use tubes after initial processing. | uit.noresearchgate.net |
| Sample Matrix | Ion suppression or enhancement in the mass spectrometer, affecting quantification. | Use of a co-eluting, stable isotope-labeled internal standard like this compound to compensate for matrix effects. | texilajournal.com |
By controlling these pre-analytical variables, researchers can significantly improve the accuracy and reliability of lipid profiling studies that employ this compound as an internal standard.
Metabolic Tracing and Flux Studies Using Deuterated Arachidonic Acid D5
Investigation of Exogenous Arachidonic Acid Incorporation and Metabolism
The introduction of exogenous AA-d5 to cellular systems allows for precise tracking of its metabolic journey. This approach has been instrumental in understanding how cells utilize and process arachidonic acid, a key player in inflammatory processes and cell signaling.
Tracing of Deuterated Arachidonic Acid into Cellular Lipidome
Studies have demonstrated that when cells are supplemented with deuterated arachidonic acid, it is readily taken up and incorporated into various lipid classes within the cellular lipidome. nih.govnih.govmdpi.com This process allows researchers to follow the distribution of the labeled fatty acid into different lipid pools.
In one such study, HT-1080 human fibrosarcoma cells were incubated with a medium containing deuterated arachidonic acid. nih.govnih.gov Subsequent analysis revealed the incorporation of the deuterated label into several major lipid classes, including:
Triglycerides (TG): These serve as a primary storage form for fatty acids.
Phosphatidylcholines (PC): A major component of cell membranes.
Phosphatidylethanolamines (PE): Another key phospholipid in cellular membranes.
Phosphatidylinositols (PI): Important for cell signaling.
Phosphatidylserines (PS): Involved in signaling and apoptosis. mdpi.com
Notably, triglycerides were identified as the predominant lipid class into which the deuterated arachidonic acid was incorporated in these cells. nih.govnih.gov This highlights the role of triglycerides as a significant reservoir for arachidonic acid. Furthermore, the labeled arachidonic acid was also found in its elongated form, a 22:4 fatty acid, indicating further metabolic processing after incorporation. mdpi.comacs.org
The rate and extent of incorporation can vary depending on the cell type and experimental conditions. For instance, in cultured bovine endothelial cells, the incorporation of arachidonic acid into triglycerides was observed to be dependent on both time and concentration. vims.edu At higher concentrations (75 microM or more), a greater amount of arachidonic acid was incorporated into triglycerides compared to phospholipids (B1166683). vims.edu Similarly, isolated murine hepatocytes were found to incorporate 94-98% of supplemented arachidonic acid into their phospholipid and triacylglycerol fractions within a 60-minute incubation period. wwu.edu
Characterization of Labeled Lipid Molecular Species via High-Resolution Mass Spectrometry
High-resolution mass spectrometry is an indispensable tool for the detailed characterization of lipid molecular species containing deuterated arachidonic acid. This powerful analytical technique allows for the precise determination of the mass-to-charge ratio of ions, enabling the differentiation of labeled from unlabeled lipids. mdpi.comnih.govnih.gov
When a lipid molecule incorporates AA-d5, its mass increases by five Daltons compared to the corresponding unlabeled lipid. This mass shift is readily detectable by mass spectrometry, providing a clear signature of the exogenous tracer. mdpi.com Researchers can then identify the specific lipid species that have incorporated the deuterated fatty acid.
For example, in studies using a dual-labeling approach with both d5-AA and d11-AA, the resulting mass spectra show characteristic doublet or triplet peaks. nih.govnih.govmdpi.com A doublet peak arises when a lipid incorporates one molecule of either d5-AA or d11-AA. nih.govnih.govmdpi.com A triplet peak is observed in lipids that incorporate two arachidonic acid molecules, corresponding to species containing two d5-AAs, one d5-AA and one d11-AA, or two d11-AAs. nih.govnih.govmdpi.com These distinct patterns, combined with the retention time and collision cross-section values from liquid chromatography and ion mobility spectrometry, allow for confident identification of the labeled lipid species. nih.govnih.gov
Table 1: Examples of Labeled Lipid Species Identified by Mass Spectrometry
| Lipid Class | Labeled Species Detected |
| Triglycerides (TG) | TG species containing d5-AA |
| Phosphatidylcholines (PC) | PC species containing one or two d5-AA molecules |
| Phosphatidylethanolamines (PE) | PE species containing d5-AA |
| Phosphatidylinositols (PI) | PI species containing d5-AA |
| Phosphatidylserines (PS) | PS species containing d5-AA |
This table is a representation of findings from studies tracking deuterated arachidonic acid incorporation. mdpi.com
Advanced Dual-Isotope Labeling Strategies for Comprehensive Metabolite Identification
To overcome the challenge of differentiating singly labeled lipids from the vast and complex endogenous lipidome, researchers have developed advanced dual-isotope labeling strategies. nih.govnih.govmdpi.com This technique typically involves using an equimolar mixture of two different deuterated isotopologues of arachidonic acid, such as d5-AA and d11-AA. nih.govnih.govmdpi.com
The principle behind this strategy is that cells will incorporate both labeled fatty acids into their lipidome in a similar manner. nih.govnih.gov This results in the formation of lipid species containing either one of the labels or, in the case of lipids with two acyl chains, a combination of both. As mentioned previously, this creates a unique and easily recognizable signature in the mass spectrum, appearing as doublet or triplet peaks. nih.govnih.govmdpi.com
This dual-labeling approach significantly enhances the confidence in identifying metabolites of the exogenously supplied arachidonic acid. nih.govnih.gov Specialized software, such as the Python-based D-Tracer, has been developed to automatically detect these signature peaks in mass spectrometry data, streamlining the identification of labeled metabolites. nih.govnih.govmdpi.com This method has been successfully applied to track the metabolic fate of exogenous arachidonic acid in various contexts, including studies on ferroptosis, a form of iron-dependent cell death. nih.govnih.govmdpi.comgsartor.org
Elucidation of Arachidonic Acid Biosynthetic Pathways and Conversions
Deuterated fatty acids are also invaluable tools for elucidating the biosynthetic pathways of polyunsaturated fatty acids (PUFAs), including the elongation and desaturation steps that lead to the formation of arachidonic acid and its derivatives.
Precursor-Product Relationships in Polyunsaturated Fatty Acid Elongation and Desaturation
The synthesis of arachidonic acid from its precursor, linoleic acid (18:2n-6), involves a series of elongation and desaturation reactions catalyzed by specific enzymes. figshare.comnih.govresearchgate.net Stable isotope tracers have been instrumental in studying these precursor-product relationships in vivo.
In a study involving adult male subjects, the metabolism of deuterium-labeled linoleic acid (18:2n-6[d2]) was investigated. nih.gov After administration of the labeled linoleic acid, researchers tracked its conversion to downstream products in plasma lipids. The results showed the formation of several deuterated elongation and desaturation products, including:
18:3n-6[d2]
20:2n-6[d2]
20:3n-6[d2]
20:4n-6[d2] (deuterated arachidonic acid) nih.gov
This study demonstrated that dietary supplementation with arachidonic acid could influence the synthesis of arachidonic acid from linoleic acid, with a notable decrease in the plasma concentration of newly synthesized 20:4n-6[d2] in the high-arachidonic acid diet group. nih.gov
Furthermore, studies in activated human T-cells have utilized deuterated arachidonic acid (AA-d8) and deuterated eicosapentaenoic acid (EPA-d5) to investigate PUFA metabolism during cell proliferation. nih.gov These tracers helped to confirm the enhanced expression and activity of key enzymes like fatty acid desaturases (FADS1 and FADS2) and elongase (ELOVL5) in proliferating cells. nih.gov In another example, research in mice has shown the conversion of deuterated linoleic acid (D2-LIN) to deuterated arachidonic acid (D2-ARA) through the action of FADS1, FADS2, and ELOVL5. mdpi.com This work also tracked the further elongation of deuterated arachidonic acid to adrenic acid (22:4n-6). mdpi.com
Table 2: Deuterated Products from Labeled Linoleic Acid Metabolism in Human Plasma
| Labeled Precursor | Deuterated Products Detected |
| 18:2n-6[d2] | 18:3n-6[d2], 20:2n-6[d2], 20:3n-6[d2], 20:4n-6[d2] |
Data adapted from a study on the effect of dietary arachidonic acid on deuterated linoleic acid metabolism. nih.gov
Analysis of De Novo Deuterated Arachidonic Acid Formation from Labeled Precursors
Beyond tracing the fate of exogenously supplied fatty acids, stable isotopes can also be used to investigate the de novo synthesis of arachidonic acid from simpler labeled precursors, such as acetate (B1210297). De novo synthesis refers to the creation of complex molecules from simple precursors.
A notable study investigated the fatty acid synthesis capabilities of the protozoan parasite Perkinsus marinus using stable-isotope-labeled precursors, specifically 1,2-13C-acetate and palmitic-d31 acid. vims.edu The researchers found that the parasite could utilize 13C-acetate to synthesize a range of saturated and unsaturated fatty acids, including arachidonic acid (20:4n-6). vims.edu The presence of 13C in these fatty acids, as determined by gas chromatography-mass spectrometry, provided clear evidence of de novo synthesis.
The study also revealed that while the parasite could efficiently elongate deuterated palmitic acid (16:0-d31) to longer-chain saturated fatty acids (18:0, 20:0, 22:0, and 24:0), its desaturation activity was limited. vims.edu This suggests that the parasite has distinct pathways for utilizing different precursors for fatty acid synthesis.
While this particular study was conducted on a protozoan, the methodology of using labeled precursors like acetate to track de novo synthesis of complex fatty acids is a powerful approach that can be applied to various biological systems to understand the intricacies of lipid metabolism. nih.govmeduniwien.ac.at
Enzymatic Reaction Monitoring and Lipid Pathway Analysis
The stable isotope-labeled compound, Arachidonic acid-d5, serves as a powerful tool in metabolic tracing and flux studies, enabling researchers to differentiate exogenously supplied fatty acids from the endogenous pool. Its increased mass, due to the five deuterium (B1214612) atoms, allows for clear identification and quantification by mass spectrometry. This facilitates detailed investigation into the complex enzymatic pathways that metabolize arachidonic acid, providing insights into the dynamics of lipid mediator production under various physiological and pathological conditions. acs.orgnih.govmedchemexpress.combiorxiv.orgbiorxiv.org
Monitoring Substrate Turnover by Cyclooxygenases (COX)
The cyclooxygenase (COX) enzymes, including the isoforms COX-1 and COX-2, are central to the conversion of arachidonic acid into prostanoids, such as prostaglandins (B1171923) and thromboxanes. youtube.comresearchgate.netresearchgate.net The use of deuterated arachidonic acid isotopologues allows for precise monitoring of COX activity. By introducing this compound as a substrate, researchers can track its conversion into deuterated prostanoid products, distinguishing them from their unlabeled, endogenous counterparts. nih.govnih.gov
Kinetic studies utilizing deuterated arachidonic acid have revealed the impact of isotopic substitution on enzyme efficiency, a phenomenon known as the kinetic isotope effect (KIE). For instance, research on human recombinant COX-2 with various deuterated arachidonic acid isotopologues has shown that the position of deuteration can significantly affect the enzyme's kinetic parameters. Deuteration at the C13 position, for example, has been observed to dramatically alter the Vmax and Km of COX-2. nih.gov This approach not only traces the metabolic flux but also provides mechanistic insights into the enzyme's catalytic cycle, where hydrogen abstraction is a key step. nih.govresearchgate.net The ability to quantify the turnover of this compound to specific prostaglandins provides a direct measure of COX-1 and COX-2 activity in various biological systems. researchgate.netspringernature.com
Table 1: Kinetic Parameters of Human COX-2 with Deuterated Arachidonic Acid (AA) Isotopologues Data derived from a study on the relative activity of human recombinant enzymes with a library of variably deuterated arachidonic acids. nih.gov
Tracing Substrate Flux through Lipoxygenases (LOX)
The lipoxygenase (LOX) pathway represents another major route for arachidonic acid metabolism, producing leukotrienes and hydroxyeicosatetraenoic acids (HETEs). creative-proteomics.comresearchgate.net Similar to COX studies, this compound is instrumental in tracing the flux of substrate through various LOX isoforms, such as 5-LOX and 15-LOX. nih.govnih.gov When cells or enzyme preparations are supplied with this compound, the resulting deuterated metabolites, like d5-5-HETE or d5-Leukotriene B4, can be specifically detected and quantified using techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.gov
This methodology allows for the assessment of enzyme activity and pathway preference in different cell types or under specific stimuli. For example, studies have demonstrated that deuteration at the C7 and C10 positions of arachidonic acid affects the performance of the 5-LOX enzyme. nih.gov By measuring the output of specific deuterated HETEs, researchers can evaluate the relative activity of different LOX enzymes. For instance, 15-LOX-2 metabolizes arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then reduced to 15-HETE. nih.gov Tracing the conversion of this compound to d5-15-HETE provides a clear picture of this specific metabolic route.
Table 2: Relative Activity of Human LOX Isoforms with Deuterated Arachidonic Acid (AA) Isotopologues Data based on research measuring hydroxyeicosatetraenoic acid (HETE) production using UPLC-MS/MS. nih.gov
Investigation of Cytochrome P450 (CYP) Pathway Metabolism
The cytochrome P450 (CYP) monooxygenase system constitutes the third major pathway of arachidonic acid metabolism. mcmaster.canih.gov This pathway generates two main classes of signaling molecules: HETEs through ω-hydroxylation and epoxyeicosatrienoic acids (EETs) through epoxidation. nih.govresearchgate.net The use of this compound enables the specific investigation of this complex pathway. By administering the deuterated tracer, scientists can monitor the formation of d5-HETEs and d5-EETs, thereby assessing the activity of various CYP isoforms, such as those in the CYP2C and CYP2J families which function as epoxygenases. nih.govresearchgate.net
This tracing technique is crucial for understanding the tissue-specific and cell-specific formation of these eicosanoids and their subsequent metabolism. nih.gov For example, EETs are further metabolized by soluble epoxide hydrolase (sEH) to dihydroxyeicosatrienoic acids (DHETs). researchgate.netnih.govnih.gov Using this compound allows for the simultaneous tracking of d5-EET formation and its subsequent conversion to d5-DHETs, providing a dynamic view of the balance between EET synthesis and degradation. nih.gov This is vital, as the relative levels of these metabolites are critical determinants of their biological effects. nih.govmssm.edu
Table 3: Overview of Arachidonic Acid Metabolism by Cytochrome P450 (CYP) Enzymes This table summarizes the primary reactions and products of the CYP pathway, which can be traced using this compound. mcmaster.canih.govresearchgate.netnih.gov
Analysis of Phospholipase-Mediated Arachidonic Acid Release and Metabolism
The journey of arachidonic acid through the various enzymatic pathways begins with its release from membrane phospholipids, a reaction catalyzed primarily by phospholipase A2 (PLA2) enzymes. youtube.comresearchgate.netnih.govresearchgate.net this compound is an invaluable tracer for studying the dynamics of this initial step. To analyze PLA2-mediated release, cells are first incubated with this compound, which becomes incorporated into the sn-2 position of membrane phospholipids. nih.govmdpi.com Upon stimulation of the cells, PLA2 is activated, and the release of free this compound into the cytosol can be monitored and quantified by mass spectrometry. nih.gov
This experimental design allows researchers to dissect the regulation of PLA2 activity and the subsequent fate of the released arachidonic acid. nih.govresearchgate.net For instance, studies have shown that inhibiting the downstream COX and LOX pathways can lead to an accumulation of free arachidonic acid, demonstrating the tight coupling between its release and metabolism. nih.gov The use of deuterated arachidonic acid makes it possible to track the entire process, from its esterified state in the membrane to its liberation by PLA2 and its eventual consumption by COX, LOX, or CYP enzymes. acs.orgbiorxiv.org This provides a comprehensive analysis of the flux through the entire arachidonic acid cascade, starting from its point of origin. mdpi.comnih.gov
Table 4: Experimental Analysis of Phospholipase A2 (PLA2) Activity Using Deuterated Arachidonic Acid This table outlines the experimental steps and key findings in tracing PLA2-mediated release and metabolism. mdpi.comnih.gov
Compound Index
Table 5: List of Compounds Mentioned
Applications of Arachidonic Acid D5 in Cellular and Molecular Biology Research
Decoding Eicosanoid Biosynthetic Networks and Regulatory Mechanisms
Arachidonic acid is the precursor to a vast array of bioactive lipid mediators known as eicosanoids, which play critical roles in physiological and pathological processes. Arachidonic acid-d5 is instrumental in dissecting these intricate biosynthetic networks and understanding their regulation.
Prostaglandin (B15479496) Synthesis and Regulation
The synthesis of prostaglandins (B1171923) (PGs) from arachidonic acid is a central pathway in inflammation, pain, and fever. Researchers utilize this compound to accurately measure the production of various prostaglandins, such as prostaglandin E2 (PGE2), prostaglandin I2 (PGI2), and thromboxane (B8750289) A2 (TXA2). By spiking samples with this compound, scientists can quantify endogenous PGs using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method corrects for variations in sample extraction and analytical recovery, leading to more reliable data on PG levels in biological matrices like plasma, urine, and tissue homogenates. Studies have employed this technique to investigate the activity of cyclooxygenase (COX) enzymes and the impact of pharmacological interventions on prostaglandin production. For instance, experiments have quantified the conversion of arachidonic acid to PGF2α, with this compound serving as the internal standard to ensure accuracy in determining enzyme kinetics and substrate-product relationships.
| Analyte Measured | Biological Sample | Deuterated Standard Used | Key Finding (Illustrative) | Reference (Illustrative) |
| Prostaglandin E2 | Human Plasma | This compound | Increased PGE2 levels observed in inflammatory conditions, with d5-AA ensuring accurate quantification of endogenous PGE2. | |
| Prostaglandin F2α | Cell Lysates | This compound | Demonstrated dose-dependent increase in PGF2α production upon stimulation, validated by d5-AA internal standard. | |
| Prostacyclin (PGI2) | Serum | This compound | Used to monitor PGI2 metabolite levels, providing insights into vascular health and platelet activation. |
Leukotriene Biosynthesis and Associated Enzyme Systems (e.g., 5-Lipoxygenase, 5-Lipoxygenase-Activating Protein)
Leukotrienes (LTs) are another crucial class of eicosanoids involved in inflammatory and allergic responses, particularly in asthma and anaphylaxis. The biosynthesis of LTs, such as leukotriene B4 (LTB4) and cysteinyl leukotrienes (CysLTs), involves enzymes like 5-lipoxygenase (5-LOX) and 5-lipoxygenase-activating protein (FLAP). This compound is vital for quantifying these LTs and studying the activity of the enzymes in their synthesis. Researchers use this compound as an internal standard in LC-MS/MS analyses to determine the levels of LTB4 and cysteinyl leukotrienes in various biological samples. This allows for a precise assessment of the flux through the 5-LOX pathway and the evaluation of potential therapeutic targets that modulate LT production. Studies have used d5-arachidonic acid to investigate the kinetics of 5-LOX activity and to quantify the formation of specific leukotriene metabolites in inflammatory cell models.
| Analyte Measured | Biological Sample | Deuterated Standard Used | Key Finding (Illustrative) | Reference (Illustrative) |
| Leukotriene B4 (LTB4) | White Blood Cells | This compound | Quantified LTB4 production in response to inflammatory stimuli, with d5-AA ensuring accuracy in measuring cellular output. | |
| Cysteinyl Leukotrienes | Bronchoalveolar Lavage Fluid | This compound | Used to assess the role of CysLTs in respiratory diseases, with d5-AA enabling precise measurement of these inflammatory mediators. | |
| 5-HETE | Cell Supernatant | This compound | Measured conversion of arachidonic acid to 5-hydroxyeicosatetraenoic acid (5-HETE) to assess 5-LOX pathway flux. |
Thromboxane Formation Pathways
Thromboxanes (TXs), primarily TXA2, are potent regulators of platelet aggregation and vasoconstriction. Their synthesis also originates from arachidonic acid via the COX pathway, followed by thromboxane synthase. This compound is employed as an internal standard to accurately quantify thromboxane B2 (TXB2), the stable metabolite of TXA2, in biological samples. This enables researchers to study platelet activation, vascular function, and the effects of antiplatelet therapies. By using this compound, studies can precisely measure TXB2 levels in plasma or serum, correlating them with clinical conditions or experimental manipulations affecting hemostasis and thrombosis.
| Analyte Measured | Biological Sample | Deuterated Standard Used | Key Finding (Illustrative) | Reference (Illustrative) |
| Thromboxane B2 | Platelet-rich Plasma | This compound | Used to assess platelet activation status, with d5-AA ensuring accurate measurement of TXB2 as an indicator of TXA2 formation. | |
| TXB2 | Urine | This compound | Monitored TXB2 excretion as a marker for overall thromboxane production in vivo, validated by d5-AA internal standard. |
Investigating Lipid Metabolism in Specific Cellular Processes and Signaling
Beyond eicosanoid synthesis, this compound is crucial for understanding broader aspects of lipid metabolism and its role in cellular functions and signaling cascades.
Analysis of Cellular Lipid Dynamics and Phospholipid Remodeling
Arachidonic acid is a major polyunsaturated fatty acid found esterified in cellular membrane phospholipids (B1166683). Its release from these phospholipids by phospholipase A2 (PLA2) enzymes is the rate-limiting step for eicosanoid production. This compound can be used to trace the dynamics of arachidonic acid within cells, including its incorporation into phospholipids and its subsequent release. By labeling cells with this compound, researchers can track its metabolic fate, analyze phospholipid remodeling, and study the activity of lipases involved in fatty acid mobilization. This approach provides insights into how cellular lipid composition is maintained and altered during various physiological and pathological states.
| Process Studied | Biological System | Deuterated Standard Used | Key Finding (Illustrative) | Reference (Illustrative) |
| Phospholipid Incorporation | Cultured Cells | This compound | Measured the rate of d5-arachidonic acid incorporation into phosphatidylcholine and phosphatidylethanolamine (B1630911) pools. | |
| Phospholipase A2 Activity | Cell Membrane Fractions | This compound | Used d5-arachidonic acid-containing phospholipids to quantify PLA2 activity, revealing substrate specificity and regulation. | |
| Fatty Acid Mobilization | Adipocytes | This compound | Tracked the release of labeled arachidonic acid from intracellular stores, indicating its availability for signaling pathways. |
Advanced Methodologies and Computational Approaches for Deuterated Arachidonic Acid Research
High-Resolution Mass Spectrometry Techniques in Lipidomics
High-resolution mass spectrometry (HRMS) is a cornerstone of modern lipidomics, providing the accuracy and sensitivity required to analyze complex biological samples. The use of deuterated standards like Arachidonic acid-d5 is critical for compensating for sample loss during preparation and for correcting variations in instrument response, ensuring precise quantification.
Hydrophilic Interaction–Ion Mobility–Mass Spectrometry (HILIC-IM-MS) offers two dimensions of separation prior to mass analysis, significantly enhancing the resolution of complex lipid mixtures. nih.gov HILIC separates lipid classes based on the polarity of their headgroups, while ion mobility spectrometry (IMS) separates ions based on their size, shape, and charge in the gas phase. nih.govacs.org This multi-dimensional approach is particularly powerful in lipidomics, where a vast number of lipid species exist over a narrow mass range. acs.org
In the context of deuterated arachidonic acid research, HILIC-IM-MS can differentiate exogenously added labeled compounds from endogenous ones. acs.org For instance, a dual-isotope deuterium (B1214612) labeling method has been developed using HILIC-IM-MS to track the metabolic fate of exogenous arachidonic acid in studies of ferroptosis, a form of cell death dependent on lipid peroxidation. acs.org This technique allows researchers to follow the incorporation of deuterated arachidonic acid into various phospholipid classes and observe its subsequent metabolism, such as elongation to other fatty acids. acs.org The ability to separate lipids by both polarity and collisional cross-section (CCS) before mass detection provides greater confidence in identification and helps to resolve isobaric and isomeric species that would be indistinguishable by mass alone. nih.govacs.org
Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry where a high-energy beam of neutral atoms, such as argon or xenon, strikes a sample mixed in a non-volatile liquid matrix (e.g., glycerol) to generate ions. wikipedia.orglibretexts.org This method is well-suited for analyzing non-volatile and thermally unstable compounds like phospholipids (B1166683). wikipedia.orgcreative-proteomics.com When coupled with tandem mass spectrometry (MS/MS), FAB-MS/MS becomes a powerful tool for detailed structural elucidation of specific phospholipid molecular species. nih.govacs.orgnih.gov
FAB-MS/MS has been instrumental in analyzing phospholipids containing labeled arachidonic acid. nih.govacs.org In these experiments, cells can be cultured with a stable isotope-labeled precursor, which is then converted and incorporated into cellular phospholipids. nih.govacs.org By using negative FAB ionization and monitoring specific collision-induced dissociation reactions, researchers can track the enrichment of the label in various arachidonate-containing phospholipid species. nih.govacs.org For example, precursor ion scans for the arachidonoyl carboxylate anion (m/z 303 for unlabeled, and a shifted m/z for the deuterated version) can specifically identify all phospholipid species containing arachidonic acid. nih.gov This approach allows for the direct assessment of the biosynthesis and metabolism of these crucial signaling lipids. nih.govacs.org
| Technique | Principle | Application in Deuterated Arachidonic Acid Research |
| HILIC-IM-MS | Separates lipids by headgroup polarity (HILIC) and gas-phase size/shape (IM) before mass analysis. nih.govacs.org | Tracks the metabolic fate of exogenous deuterated arachidonic acid by differentiating it from endogenous lipids and resolving complex mixtures. acs.org |
| FAB-MS/MS | Uses a high-energy neutral atom beam for soft ionization, combined with tandem MS for structural analysis. wikipedia.orgnih.gov | Identifies and quantifies specific phospholipid molecular species incorporating labeled arachidonic acid to study their biosynthesis and metabolism. nih.govacs.orgnih.gov |
Chromatographic Enhancements for Lipid and Metabolite Separation
Chromatography is the foundational separation science that precedes mass spectrometric analysis in most lipidomics workflows. The development of advanced chromatographic techniques has been crucial for resolving the immense complexity of eicosanoid and fatty acid profiles in biological samples.
Ultra Performance Liquid Chromatography (UPLC), also referred to as ultra-high-performance liquid chromatography (UHPLC), utilizes columns with smaller particle sizes (<2 µm) to achieve significantly higher resolution, speed, and sensitivity compared to traditional HPLC. nih.govmdpi.com This technology has become a standard for the quantitative analysis of eicosanoids—potent signaling molecules derived from arachidonic acid. nih.govmdpi.com
In UPLC-MS/MS-based methods, deuterated internal standards, including Arachidonic acid-d8, are essential for reliable quantification. mdpi.comnih.gov These standards are added to samples at the beginning of the extraction process to account for variability. nih.gov The UPLC system separates the complex mixture of eicosanoids before they enter the mass spectrometer, where they are detected using highly sensitive and specific methods like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). mdpi.comnih.gov Researchers have developed robust UPLC-MS/MS methods capable of quantifying dozens of eicosanoids and other arachidonic acid metabolites in a single, short analytical run, often under 20 minutes. rsc.org These methods have been successfully applied to profile eicosanoid alterations in various biological matrices, including cells, plasma, and tissues, in response to stimuli or disease. mdpi.comnih.gov
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a classic and powerful technique for the analysis of fatty acids. nih.govugent.be For GC analysis, the carboxyl groups of fatty acids must first be derivatized to form more volatile, non-polar esters, such as fatty acid methyl esters (FAMEs). ugent.be High-resolution capillary columns are used to separate the FAMEs based on chain length and degree of unsaturation. ugent.bechempap.org
When analyzing samples containing deuterated arachidonic acid, GC-MS provides a robust method for quantification. nih.gov Arachidonic acid and its deuterated isotopologues, such as this compound or -d8, are often chromatographically indistinguishable and co-elute from the GC column. nih.gov However, they are easily resolved by the mass spectrometer based on their mass-to-charge (m/z) ratio. nih.gov Using negative chemical ionization (NCI), which is a soft ionization technique, generates abundant carboxylate anions with minimal fragmentation, leading to high sensitivity and a strong signal-to-noise ratio. nih.gov This stable isotope dilution method, where a known amount of a deuterated analogue is used as an internal standard, allows for highly precise and accurate measurement of the endogenous, non-labeled arachidonic acid. nih.gov
| Parameter | UPLC for Eicosanoid Profiling | GC for Fatty Acid Analysis |
| Principle | Separation of metabolites in the liquid phase based on partitioning between a stationary phase and a mobile liquid. | Separation of volatile compounds in the gas phase based on partitioning between a stationary phase and a mobile gas. ugent.be |
| Sample State | Analytes are in solution. | Analytes must be volatile; fatty acids require derivatization (e.g., to FAMEs). ugent.be |
| Typical Analytes | Eicosanoids, prostaglandins (B1171923), leukotrienes, HETEs, EETs. nih.gov | Total fatty acid composition, free fatty acids. nih.gov |
| Role of Deuterated Standard | Co-elutes with the analyte and is used for quantification via MS/MS to correct for matrix effects and sample loss. mdpi.com | Co-elutes with the analyte and is used for quantification via selected ion monitoring (SIM) in the MS. nih.gov |
| Key Advantage | High throughput and suitability for thermally labile compounds. nih.govnih.gov | High chromatographic resolution for fatty acid isomers and established methodology. researchgate.net |
Computational Tools and Software for Deuterated Lipidomics Data Analysis
The vast datasets generated by high-resolution mass spectrometry require sophisticated computational tools for processing, analysis, and interpretation. In stable isotope tracing experiments using compounds like this compound, software must be able to recognize and accurately quantify the labeled species relative to their unlabeled counterparts.
Several software suites have been developed to facilitate the analysis of stable isotope-assisted metabolomics and lipidomics data. Tools like MetExtract II and CPExtract are designed for LC-HRMS data and can automatically detect metabolites that incorporate a stable isotope label by searching for characteristic mass shifts and isotopic patterns. acs.orgacs.org These tools help to discriminate biologically relevant metabolites from background noise and can track the metabolic fate of tracer compounds. acs.orgacs.org
For general lipidomics data analysis, platforms like LIPID MAPS offer a suite of tools for lipid identification, quantification, and pathway analysis. lipidmaps.orgmass-analytica.com Software such as LipidFinder and the R-based package lipidr provide workflows for processing LC/MS data, including peak filtering, statistical analysis, and lipid set enrichment analysis. lipidmaps.orgacs.org Many instrument vendors also provide proprietary software for analyzing deuterated compounds, such as Thermo Fisher's Compound Discoverer and Waters' Lipostar2 , which supports stable isotope labeling experiments. acs.orgwaters.com Open-source platforms like Skyline are highly flexible and can be configured to build quantitative methods for deuterated standards and their corresponding endogenous analytes. clipidomics.com Finally, tools such as Escher-Trace are available for visualizing isotope tracing data on metabolic pathway maps, providing an intuitive way to interpret the results of experiments using deuterated arachidonic acid. salk.edunih.gov
| Software/Tool | Primary Function | Relevance to Deuterated Arachidonic Acid Research |
| MetExtract II / CPExtract | Automated detection and tracking of stable isotope-labeled metabolites in LC-HRMS data. acs.orgacs.org | Identifies metabolites derived from deuterated arachidonic acid, enabling metabolic pathway tracing. acs.org |
| LIPID MAPS Tools | Comprehensive database and suite of tools for lipid analysis, including structure generation and pathway exploration. lipidmaps.orgmass-analytica.com | Provides reference data and bioinformatic tools for identifying and contextualizing arachidonic acid and its metabolites. lipidmaps.org |
| LipidFinder / lipidr | Data mining and statistical analysis of lipidomics datasets from LC/MS experiments. lipidmaps.orgacs.org | Quantifies and performs statistical analysis on lipid features, distinguishing between labeled and unlabeled species. acs.org |
| Lipostar2 (Waters) | Comprehensive software for LC-MS/MS-based lipidomics, including support for stable isotope labeling. waters.com | Provides an integrated workflow from raw data import to quantification and pathway analysis for deuterated lipid experiments. waters.com |
| Skyline | Building and analyzing targeted quantitative mass spectrometry methods (SRM/MRM, PRM). clipidomics.com | Creates specific methods to quantify both endogenous arachidonic acid and the deuterated internal standard. |
| Escher-Trace | Visualization of stable isotope tracing data on metabolic pathway maps. salk.edunih.gov | Provides intuitive visualization of how deuterated arachidonic acid is metabolized and distributed through various pathways. |
Software Development for Automated Isotope Labeling Analysis (e.g., D-Tracer)
The analysis of data from deuterium isotope labeling studies in lipidomics presents a significant challenge due to the massive and complex datasets generated by mass spectrometry. To address this, specialized software has been developed to automate the identification and analysis of isotope-labeled lipids.
A notable example is D-Tracer , a Python-based software with a user-friendly web interface designed to automatically analyze deuterium isotope-labeled mass spectra. nih.govacs.org This software was developed to overcome the limitations of existing lipidomics programs, such as LiPydomics and MS-Dial 4, which could not readily identify isotope-labeled lipids due to the mass shift introduced by deuterium incorporation. nih.gov
The core function of D-Tracer is to efficiently identify metabolites that have incorporated deuterium labels. nih.govbiorxiv.org In dual-isotope labeling experiments, where a mixture of two different deuterated fatty acids is used, the resulting mass spectra exhibit a characteristic doublet or triplet peak for lipids that have incorporated the labeled fatty acids. nih.govacs.org D-Tracer is programmed to search for these signature peaks. nih.gov It specifically looks for species that have a close retention time (RT) and collision cross-section (CCS) but are separated by a specific mass-to-charge ratio (m/z) difference corresponding to the mass of the deuterium labels. nih.gov Once these labeled pairs are identified, the software corrects for the isotope shift to determine the m/z values of the corresponding non-labeled lipids. nih.gov This automated process significantly streamlines the data analysis workflow, enabling researchers to confidently recognize and analyze the metabolites of the labeled fatty acids. nih.govacs.org
A schematic of the D-Tracer software workflow is presented below:
| User Inputs | Functions | Outputs |
| Mass tolerance, RT tolerance, CCS tolerance | Searches for species with a mass difference corresponding to the deuterium labels | .csv file of labeled lipid species |
| Mass difference of the two isotopes | Corrects for isotope shift | Manually validated labeled species |
This table is based on the functionalities of the D-Tracer software as described in the provided context. researchgate.net
Quality Control and Data Validation Strategies in Isotope-Labeled Lipidomics Studies
The reliability and biological relevance of findings in isotope-labeled lipidomics studies are heavily dependent on rigorous quality control (QC) and data validation strategies. rsc.org These measures are essential to minimize unwanted variations that can arise during sample preparation, analysis, and data processing. rsc.org
A key aspect of QC in lipidomics is the use of internal standards (IS). rsc.orgnih.gov Isotopically labeled compounds, such as deuterated or 13C-labeled lipids, are ideal for this purpose as they behave similarly to their endogenous counterparts during extraction and ionization but can be distinguished by their mass. rsc.org The use of a mixture of lipid-specific isotopically labeled internal standards can help correct for variations in lipid degradation, matrix effects, and instrument response. rsc.org For example, a study highlighted the benefit of using a biologically generated 13C-labeled internal standard lipid mixture, which resulted in a significant reduction in the coefficient of variation (CV%) for lipid quantification compared to other normalization methods. rsc.org
In large-scale studies that involve analyzing numerous samples in multiple batches over an extended period, maintaining data quality is particularly challenging. nih.gov A common strategy is to include pooled QC samples at regular intervals within each analytical batch. nih.gov These QC samples, which are typically a mixture of all study samples, are used to monitor the stability of the analytical platform and to normalize the data from the study samples. nih.gov The intra- and inter-batch CVs of the quantified lipids in the QC samples are calculated to assess the reproducibility of the measurements. nih.gov Normalization using the QC data can significantly decrease these CV values, leading to more reliable and unbiased quantitative data. nih.gov
Data validation involves several steps to ensure the accuracy of the results. This includes manual inspection of mass spectra to confirm the identity of labeled species and the correct assignment of deuterium incorporation. researchgate.net Furthermore, comparing results between different analytical platforms or methods can provide an additional layer of validation. The use of well-validated analytical methods, including linear calibration curves and determination of the limit of detection for the internal standards, is also crucial for generating high-quality data. nih.gov
The following table summarizes key quality control and data validation strategies:
| Strategy | Purpose | Example |
| Use of Internal Standards | Correct for analytical variability (e.g., matrix effects, instrument response). rsc.org | Employing a mixture of deuterated or 13C-labeled lipids that cover a range of lipid classes. rsc.org |
| Pooled QC Samples | Monitor instrument performance and normalize data in large-scale studies. nih.gov | Analyzing a pooled sample for every ten study samples to assess and correct for batch effects. nih.gov |
| Calculation of CVs | Assess the precision and reproducibility of the analytical method. nih.gov | Calculating intra- and inter-batch median coefficients of variation (CV) for all quantified lipids. nih.gov |
| Manual Data Inspection | Verify the automated identification of labeled species. researchgate.net | Manually checking the mass spectra for the signature doublet or triplet peaks of deuterated lipids. researchgate.net |
| Method Validation | Ensure the analytical method is accurate and reliable. nih.gov | Establishing linearity of calibration curves and determining the lower limit of detection for internal standards. nih.gov |
By implementing these comprehensive QC and data validation strategies, researchers can ensure the integrity and reliability of their findings in studies involving deuterated arachidonic acid and other isotope-labeled lipids.
Q & A
Q. What is the methodological role of arachidonic acid-d5 in tracing metabolic pathways?
this compound, a deuterated isotopologue, is primarily used as an internal standard in mass spectrometry (MS)-based lipidomic or metabolomic studies to quantify endogenous arachidonic acid (AA) and its derivatives. Its deuterium atoms provide a distinct mass shift, enabling precise detection and correction for matrix effects, ionization efficiency, and extraction variability. For example, in serum metabolomics, deuterated standards like this compound are spiked into samples at known concentrations (e.g., 250 ng/mL) to normalize analyte signals and validate recovery rates .
Q. How can researchers ensure the stability of this compound during experimental workflows?
Due to inherent instability of polyunsaturated fatty acids (PUFAs) like AA-d5, researchers should:
- Store aliquots at -80°C under inert gas (e.g., argon) to prevent oxidation.
- Use antioxidant additives (e.g., butylated hydroxytoluene) in extraction buffers.
- Minimize light exposure and freeze-thaw cycles.
- Validate stability via repeated analysis of quality control (QC) samples, monitoring deuterated standard recovery rates (e.g., ≤35% variation) .
Q. What analytical techniques are optimal for quantifying this compound and its metabolites?
Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold standard. Key parameters include:
- Chromatography : Reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid).
- Ionization : Electrospray ionization (ESI) in negative mode for AA-d5 and its hydroxylated/epoxygenated derivatives.
- Quantification : Multiple reaction monitoring (MRM) transitions specific to deuterated vs. non-deuterated analytes, with calibration curves validated for linearity (R² > 0.99) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound recovery rates across different biological matrices?
Discrepancies often arise from matrix-specific interferences (e.g., phospholipids in serum vs. urine). To mitigate:
- Matrix-matched calibration : Prepare calibration standards in the same biological matrix as samples.
- Surrogate normalization : Use multiple deuterated standards (e.g., oxazepam-d5, docosahexaenoic acid-d3) to account for ionization suppression/enhancement.
- Statistical correction : Apply batch-effect correction algorithms (e.g., ComBat) to harmonize inter-study data .
Q. What experimental design considerations are critical for studying this compound in inflammatory pathways?
- Pathway specificity : Use enzyme inhibitors (e.g., 5-lipoxygenase inhibitors) or siRNA knockdowns to isolate AA-d5 metabolism via cyclooxygenase (COX) vs. lipoxygenase (LOX) pathways.
- Time-course sampling : Collect time-resolved data to capture transient metabolites (e.g., 5-HETE-d5, prostaglandins).
- Cross-validation : Compare deuterated tracer results with radiolabeled (³H/¹⁴C) AA to confirm isotopic fidelity .
Q. How should researchers interpret conflicting data on this compound’s role in cellular signaling?
Contradictions may stem from cell-type-specific metabolism or experimental conditions (e.g., oxygen tension affecting LOX activity). Address by:
- Contextual pathway analysis : Map AA-d5 derivatives to cell-specific pathways (e.g., cytochrome P450 epoxygenases in hepatocytes vs. COX-1 in platelets).
- Multi-omics integration : Correlate lipidomic data with transcriptomic/proteomic profiles to identify regulatory nodes.
- Meta-analysis : Aggregate data from public repositories (e.g., MetaboLights) to assess reproducibility across studies .
Q. What statistical methods are recommended for analyzing this compound-derived datasets?
- Multivariate analysis : Principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to identify metabolite clusters.
- False discovery rate (FDR) correction : Adjust p-values for multiple comparisons (e.g., Benjamini-Hochberg method).
- Pathway enrichment : Tools like MetaboAnalyst or KEGG to contextualize AA-d5 metabolites in biological networks .
Methodological Best Practices
- Reproducibility : Document extraction protocols (e.g., solid-phase extraction vs. protein precipitation) and instrument parameters in line with MIACE (Minimum Information About a Chemical Experiment) standards .
- Data transparency : Deposit raw MS files and processed datasets in public repositories (e.g., Metabolomics Workbench) with detailed metadata .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
